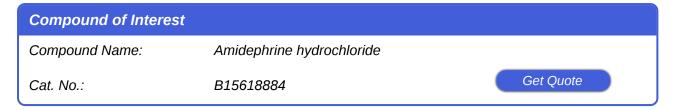


An In-depth Technical Guide to the Sympathomimetic Properties of Amidephrine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride, also known as amidefrine mesilate, is a sympathomimetic agent belonging to the phenethylamine class of compounds.[1] It is recognized for its selective agonist activity at α1-adrenergic receptors, leading to its primary clinical application as a topical nasal decongestant.[1] This technical guide provides a comprehensive investigation into the sympathomimetic properties of Amidephrine, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Amidephrine hydrochloride is the hydrochloride salt of N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide. Its chemical structure and properties are fundamental to its pharmacological activity.



Property	Value	Source
Chemical Formula	C10H16N2O3S · HCl	[2]
Molecular Weight	280.77 g/mol	[2]
IUPAC Name	N-{3-[1-hydroxy-2- (methylamino)ethyl]phenyl}met hanesulfonamide hydrochloride	[1]
CAS Number	1421-68-7 (mesylate)	[1]
Synonyms	Amidefrine, Fentrinol, Dricol, Nalde, MJ-1996	[1]

Mechanism of Action: Selective α1-Adrenergic Agonism

Amidephrine exerts its sympathomimetic effects primarily through the selective activation of α 1-adrenergic receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) of the Gq subtype.[4]

Signaling Pathway

Upon binding of Amidephrine to the α 1-adrenergic receptor, the following intracellular signaling cascade is initiated:

- Gq Protein Activation: The receptor undergoes a conformational change, leading to the
 activation of the associated heterotrimeric Gq protein. This involves the exchange of
 Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the
 Gq protein.[4]
- Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates the enzyme phospholipase C.[5]
- Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and



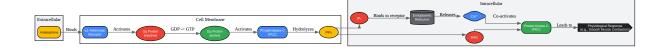




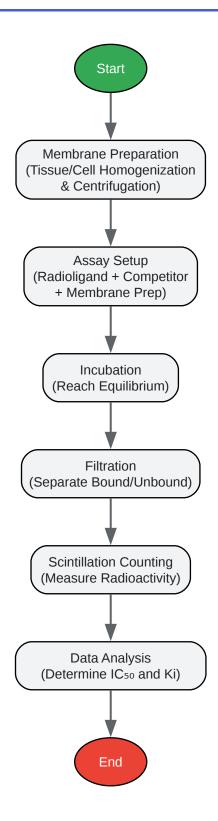
diacylglycerol (DAG).[4]

- Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²+) into the cytoplasm.[5]
- Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5]
- Physiological Response: The activation of PKC and the increase in intracellular calcium lead
 to the phosphorylation of various downstream effector proteins, ultimately resulting in smooth
 muscle contraction.[4] This vasoconstriction in the nasal mucosa is the basis for its
 decongestant effect.









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